5-Fluor-CUMYL-PICA

Übersicht

Beschreibung

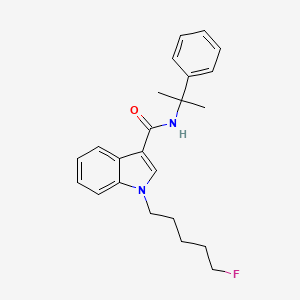

It belongs to the class of aminoalkylindole derivatives and is closely related to CUMYL-PICA, which itself is derived from the well-known cannabinoid AM2201 . The addition of a fluorine atom to CUMYL-PICA characterizes 5-fluoro CUMYL-PICA.

Wissenschaftliche Forschungsanwendungen

5-fluoro CUMYL-PICA finds applications in various fields:

Forensic Analysis: Due to its presence in designer drugs, it’s relevant for forensic laboratories.

Pharmacology Research: Investigating its binding affinity to cannabinoid receptors and potential effects.

Neuroscience: Studying its impact on the endocannabinoid system.

Toxicology: Assessing its toxicity and adverse effects.

Wirkmechanismus

The exact mechanism remains speculative. like other synthetic cannabinoids, 5-fluoro CUMYL-PICA likely interacts with cannabinoid receptors (CB1 and CB2) in the brain, leading to psychoactive effects. Further research is needed to elucidate specific molecular targets and pathways.

Safety and Hazards

Zukünftige Richtungen

Given the potential risks associated with the use of synthetic cannabinoids like 5-Fluoro CUMYL-PICA, future research will likely focus on further elucidating the pharmacological and toxicological properties of these compounds. This could help inform regulatory decisions and public health interventions .

Biochemische Analyse

Biochemical Properties

5-Fluoro CUMYL-PICA acts as a potent agonist for the cannabinoid receptors . It has been found to have a high affinity for CB1 receptors, with an EC50 of <0.1 nM for human CB1 receptors and 0.37 nM for human CB2 receptors .

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors, which play a key role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro CUMYL-PICA involves binding to cannabinoid receptors, particularly CB1 . This binding can lead to activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In vitro and in vivo studies suggest that the metabolism of 5-Fluoro CUMYL-PICA is rapid, but in vivo metabolism was found to be prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing . This suggests that the effects of 5-Fluoro CUMYL-PICA may change over time in laboratory settings .

Dosage Effects in Animal Models

One study found that it exerted potent cannabimimetic effects in mice, inducing hypothermia at a dosage of 3 mg/kg .

Metabolic Pathways

The primary metabolic pathways for 5-Fluoro CUMYL-PICA involve phase I oxidative transformations and phase II glucuronidation . The formation of identical metabolites following terminal hydroxylation or dealkylation of the 5-fluoropentyl chain for 5-Fluoro CUMYL-PICA has been observed .

Transport and Distribution

Given its lipophilic nature, it may be sequestered into adipose tissue .

Subcellular Localization

As a synthetic cannabinoid, it is likely to interact with cannabinoid receptors, which are primarily located on the cell membrane .

Vorbereitungsmethoden

The synthetic routes for 5-fluoro CUMYL-PICA are not extensively documented. researchers have likely developed various methods to synthesize this compound. Industrial production methods remain proprietary, but they likely involve modifications to existing synthetic pathways.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-fluoro CUMYL-PICA may undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other functional groups.

Oxidation and Reduction Reactions: These transformations could modify the compound’s structure.

Ring-Closure Reactions: Given its indole-based structure, ring-closure reactions may play a role.

Common Reagents and Conditions:

Fluorination: To introduce the fluorine atom, reagents like hydrogen fluoride (HF) or fluorinating agents are likely used.

Reduction/Oxidation: Standard reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., potassium permanganate) may be employed.

Acid/Base Catalysis: For ring-closure reactions, acid or base catalysts facilitate cyclization.

Major Products:

The major products depend on the specific reaction conditions. Potential products include fluorinated derivatives, reduced forms, or cyclized compounds.

Vergleich Mit ähnlichen Verbindungen

5-fluoro CUMYL-PICA shares similarities with other synthetic cannabinoids:

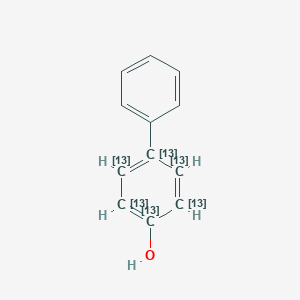

CUMYL-PICA (SGT-56): The non-fluorinated analog of 5-fluoro CUMYL-PICA.

5F-CUMYL-PINACA (SGT-25): Another related compound with an indazole-based structure

Eigenschaften

IUPAC Name |

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155696 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400742-18-8 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-cumyl-pica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?

A: 5-Fluoro CUMYL-PICA exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but 5-Fluoro CUMYL-PICA demonstrates greater efficacy than THC in these assays [].

Q2: Does 5-Fluoro CUMYL-PICA produce effects similar to THC in vivo?

A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of 5-Fluoro CUMYL-PICA. In a mouse drug discrimination assay, 5-Fluoro CUMYL-PICA substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)

![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)